2-[(cyanomethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves the reaction of a suitable cyclopenta[b]pyridine derivative with a cyanomethyl sulfide reagent. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(CYANOMETHYL)SULFANYL]-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDINE-3-CARBONITRILE
- **2-[(CYANOMETHYL)SULFANYL]-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Uniqueness
2-[(CYANOMETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is unique due to its specific cyclopenta[b]pyridine core structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3S/c12-4-5-15-11-9(7-13)6-8-2-1-3-10(8)14-11/h6H,1-3,5H2 |
InChI Key |
LHALNSSGNJCCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC#N)C#N |
Origin of Product |
United States |
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